4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine
Description
4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine (CAS: 1799298-78-4) is a boronic ester-functionalized pyrimidine derivative with a molecular weight of 312.18 g/mol (C₁₇H₂₁BN₂O₃) . The compound features a pyrimidine ring substituted with a methyl group at the 4-position and a phenoxy group at the 2-position, where the phenyl ring is further modified with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds for pharmaceutical and materials science applications .
Properties
IUPAC Name |
4-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN2O3/c1-12-10-11-19-15(20-12)21-14-8-6-13(7-9-14)18-22-16(2,3)17(4,5)23-18/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDTTXSUCDCMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=NC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine typically involves the following steps:
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Formation of the Phenoxy Intermediate: : The phenoxy intermediate is synthesized by reacting 4-bromoanisole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
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Coupling with Pyrimidine: : The phenoxy intermediate is then coupled with 4-methyl-2-chloropyrimidine in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Toluene, DMF, DMSO.
Major Products
The major products formed from these reactions include phenolic derivatives, reduced forms of the compound, and substituted pyrimidine derivatives .
Scientific Research Applications
4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Reactivity in Cross-Coupling Reactions
- The target compound’s methyl group minimizes steric hindrance, facilitating efficient coupling with aryl halides.
- Trifluoromethoxy Analog (23c) : The CF₃O group enhances electrophilicity, but its bulkiness may reduce coupling efficiency compared to the methyl-substituted compound .
- Pyrazolyl Analog : The pyrazole’s nitrogen lone pairs may coordinate with palladium, altering catalytic activity .
Biological Activity
4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula : C₁₆H₁₈BNO₄
- Molecular Weight : 303.23 g/mol
- CAS Number : 1799298-78-4
Research indicates that compounds containing the pyrimidine scaffold exhibit various biological activities, particularly in drug discovery. The presence of the boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances the compound's interaction with biological targets. Notably, pyrimidines have been linked to:
- Anticancer activity : They can inhibit specific kinases involved in tumor growth.
- Antimicrobial properties : Some derivatives show effectiveness against resistant strains of bacteria and fungi .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Anticancer Activity :
- Antimicrobial Efficacy :
- Toxicity Assessment :
Pharmacokinetics
The pharmacokinetic properties of pyrimidine derivatives are essential for understanding their bioavailability and therapeutic efficacy:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a pyrimidine core with a halogen substituent (e.g., chlorine at the 2-position) can react with a boronic ester-functionalized aryl group under palladium catalysis. Key steps include:
- Use of Pd(II) acetate and ligands (e.g., "Catalyst A™") in 2-methyltetrahydrofuran at 100°C for 3 hours .
- Purification via column chromatography (hexane/acetone gradient) to isolate the product .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Use and NMR to confirm substitution patterns and boronic ester integrity. Compare chemical shifts with related pyrimidine derivatives (e.g., δ ~8.5 ppm for pyrimidine protons) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangement of the dioxaborolan ring .
- HPLC-MS : Monitor purity (>98%) and detect trace byproducts (e.g., dehalogenated intermediates) .
Q. What are the common applications of this compound in medicinal chemistry?
- Role as a Boron-Containing Intermediate : It serves as a key building block in synthesizing kinase inhibitors or antiviral agents via late-stage functionalization. The boronic ester enables cross-coupling to introduce aromatic moieties into drug candidates .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?
- Methodology :
- Employ density functional theory (DFT) to calculate transition states and identify rate-limiting steps in the Suzuki-Miyaura coupling .
- Use quantum chemical calculations (e.g., COSMO-RS) to predict solvent effects on reaction efficiency .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Approach :
- Dynamic NMR : Detect rotational barriers in hindered aryl-pyrimidine bonds, which may cause splitting or broadening of signals .
- Isotopic Labeling : Introduce or labels to distinguish overlapping peaks in complex mixtures .
- Example : A study resolved conflicting NMR data by identifying rotamers in the phenoxy-pyrimidine linkage, confirmed via variable-temperature NMR .
Q. How does the boronic ester’s stability vary under different experimental conditions?
- Stability Profiling :
- Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 4–9) via HPLC. The dioxaborolan ring is stable in anhydrous organic solvents but hydrolyzes in acidic media (t < 1 hour at pH 3) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, requiring storage at –20°C under argon .
Q. What mechanistic insights explain side reactions during cross-coupling with this compound?
- Key Findings :
- Protodeboronation: Competing pathway in protic solvents (e.g., ethanol), leading to loss of the boronic ester. Mitigated by using dry toluene and CsCO as base .
- Homocoupling: Traced to excess Pd(0) species; minimized by optimizing ligand-to-Pd ratio (2:1) and adding catalytic Cu(I) .
Methodological Challenges and Solutions
Q. How to design experiments for studying this compound’s reactivity in complex mixtures?
- Design Framework :
- High-Throughput Screening (HTS) : Test 96-well plates with varying catalysts, bases, and solvents to map reactivity landscapes .
- In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track reaction progress and identify intermediates .
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
